4-Amino-3-bromo-5-nitrobenzotrifluoride
Overview
Description
4-Amino-3-bromo-5-nitrobenzotrifluoride is an organic compound with the molecular formula C7H4BrF3N2O2 and a molecular weight of 285.018 g/mol . This compound is characterized by the presence of amino, bromo, and nitro functional groups attached to a benzotrifluoride core. It is a white to light yellow crystalline powder with a melting point of 71-74°C and a boiling point of 278°C .
Preparation Methods
The synthesis of 4-Amino-3-bromo-5-nitrobenzotrifluoride typically involves multi-step organic reactions. One common synthetic route includes the nitration of 3-bromo-4-nitrobenzotrifluoride followed by reduction to introduce the amino group . Industrial production methods often utilize continuous-flow reactors to enhance safety and efficiency, offering better control over reaction conditions .
Chemical Reactions Analysis
4-Amino-3-bromo-5-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various chemical syntheses.
Scientific Research Applications
4-Amino-3-bromo-5-nitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-5-nitrobenzotrifluoride involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, the bromo group can participate in halogen bonding, and the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
4-Amino-3-bromo-5-nitrobenzotrifluoride is unique due to the combination of its functional groups. Similar compounds include:
3-Amino-5-bromobenzotrifluoride: Lacks the nitro group, making it less reactive in redox reactions.
2-Bromo-6-nitro-4-(trifluoromethyl)aniline: Similar structure but different positioning of functional groups, affecting its reactivity and applications.
This compound’s unique combination of functional groups makes it a versatile and valuable molecule in various fields of research and industry.
Properties
IUPAC Name |
2-bromo-6-nitro-4-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N2O2/c8-4-1-3(7(9,10)11)2-5(6(4)12)13(14)15/h1-2H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZMWPRSGJTLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60150313 | |
Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-71-1 | |
Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113170711 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3-bromo-5-nitrobenzotrifluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60150313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-6-nitro-4-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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